1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene

Hypervalent iodine chemistry Solubility enhancement Homogeneous oxidation catalysis

1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene (also referred to as 2-tert-butylsulfonyl-1-iodo-4-(trifluoromethyl)benzene) is an ortho-sulfonyl-substituted aryl iodide that serves as the critical precursor to a family of soluble hypervalent organoiodine(III) and organoiodine(V) compounds. The molecule incorporates an iodine atom ortho to a bulky tert-butylsulfonyl group and para to a strongly electron-withdrawing trifluoromethyl group, a substitution pattern deliberately engineered to disrupt the intermolecular I···O secondary bonding that otherwise renders unsubstituted iodosylarenes insoluble.

Molecular Formula C11H12F3IO2S
Molecular Weight 392.18 g/mol
CAS No. 649721-48-2
Cat. No. B12592502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
CAS649721-48-2
Molecular FormulaC11H12F3IO2S
Molecular Weight392.18 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I
InChIInChI=1S/C11H12F3IO2S/c1-10(2,3)18(16,17)9-6-7(11(12,13)14)4-5-8(9)15/h4-6H,1-3H3
InChIKeyLKFGITPGHKCKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene (CAS 649721-48-2): A Polyvalent Iodine Precursor for Soluble Hypervalent Organoiodine Reagents


1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene (also referred to as 2-tert-butylsulfonyl-1-iodo-4-(trifluoromethyl)benzene) is an ortho-sulfonyl-substituted aryl iodide that serves as the critical precursor to a family of soluble hypervalent organoiodine(III) and organoiodine(V) compounds. The molecule incorporates an iodine atom ortho to a bulky tert-butylsulfonyl group and para to a strongly electron-withdrawing trifluoromethyl group, a substitution pattern deliberately engineered to disrupt the intermolecular I···O secondary bonding that otherwise renders unsubstituted iodosylarenes insoluble [1]. This compound is primarily utilized in research settings to generate 4-trifluoromethyl-2-(tert-butylsulfonyl)iodosylbenzene and 4-trifluoromethyl-2-(tert-butylsulfonyl)iodylbenzene, which function as soluble oxygen-atom and nitrene-transfer reagents for catalytic oxidation and aziridination reactions.

Why Generic Aryl Iodides Cannot Substitute for 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene: The Consequence of Losing ortho-Sulfonyl and para-CF3 Groups


Simple aryl iodides such as iodobenzene or 4-iodobenzotrifluoride lack the ortho-sulfonyl directing and solubilizing group that is essential for the subsequent directed ortho-lithiation/oxidation sequence required to access soluble iodosylarene reagents. Without the tert-butylsulfonyl substituent, the derived iodosyl compounds form insoluble polymeric networks via intermolecular I···O secondary bonding, severely limiting their utility in homogeneous catalysis [1]. Furthermore, the para-trifluoromethyl group is not merely a spectator; it directly enhances the kinetic stability of the hypervalent iodine(III) oxidation state, reducing the rate of disproportionation that plagues non-fluorinated analogues. The quantitative evidence below demonstrates that omitting either substituent results in measurably inferior solubility, stability, and synthetic utility.

Quantitative Differentiation Evidence for 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene Versus Closest Analogs


4-Fold Higher Chloroform Solubility of the CF3-Bearing Iodosyl Derivative Compared with the Non-CF3 Analogue

The iodosylarene (compound 3) derived from the target iodoarene 7a achieved a solubility of 0.30 M in CDCl₃, representing an approximately 4-fold increase over the solubility of the analogous iodosylarene 1, which bears the same ortho-tert-butylsulfonyl group but lacks the para-CF₃ substituent [1]. This solubility difference, determined by preparing saturated solutions and measuring the volume required for complete dissolution of a known mass, directly impacts the compound's utility as a homogeneous oxidant.

Hypervalent iodine chemistry Solubility enhancement Homogeneous oxidation catalysis

Reduced Disproportionation: 69% vs 81% Degradation for the Non-CF3 Analogue Under Identical Conditions

Under identical conditions in CDCl₃ solution, iodosylarene 3 (derived from 7a) underwent 69% disproportionation to the corresponding iodylarene 9 and iodoarene 7a, while the non-fluorinated analogue 1 underwent 81% disproportionation over the same time period [1]. The product of disproportionation, iodylarene 9, precipitates from solution, rendering the reagent inactive for homogeneous oxidation.

Hypervalent iodine stability Disproportionation kinetics Reagent shelf-life

4:1 Regioselectivity in the Directed ortho-Lithiation/Iodination Step Enabling Isomerically Enriched Product

The key synthetic step producing 7a—directed ortho-lithiation of sulfone 6 followed by trapping with I₂—yields two geometric isomers (7a and 7b) in a 4:1 ratio, with the desired isomer 7a isolable in 58% yield after a single recrystallization from diethyl ether [1]. The minor isomer 7b arises from lithiation at the alternative ortho position and can be distinguished by distinct ¹H and ¹⁹F NMR signals.

Directed ortho-metallation Regioselective iodination Sulfone-directed lithiation

Quantitative Stoichiometric Sulfide Oxidation by the Iodyl(V) Derivative: 100% Conversion of Methyl Phenyl Sulfide to Sulfoxide

The iodylarene 9, prepared directly from iodoarene 7a by NaOCl oxidation, quantitatively oxidizes methyl phenyl sulfide to methyl phenyl sulfoxide [1]. This contrasts with the iodosylarene 3, which under Mn(Salen)Cl-catalyzed conditions with styrene delivers only 15% epoxide due to competing catalyst-mediated disproportionation, while iodylarene 9 shows clean, stoichiometric oxygen-atom transfer without catalyst interference.

Iodylarene oxidants Sulfide oxidation Stoichiometric oxygen transfer

Demonstrated Catalytic Epoxidation Competence: Styrene Oxide Formation Using the Iodosyl(III) Derivative

The iodosylarene 3 derived from 7a was evaluated as a terminal oxidant in the Mn(Salen)Cl-catalyzed epoxidation of styrene, yielding styrene oxide in 15% yield as determined by ¹H NMR integration against an internal standard (1,4-dimethoxybenzene) [1]. The modest yield was attributed to competitive catalyst-mediated disproportionation of 3 to the inactive iodylarene 9, which produced no epoxide under identical conditions, confirming that the iodosyl(III) species, not the iodyl(V) byproduct, is the active oxygen-transfer reagent.

Olefin epoxidation Manganese-salen catalysis Hypervalent iodine oxidants

Recommended Application Scenarios for 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene Based on Quantitative Evidence


Precursor for Homogeneous Iodosylarene Oxidants in Catalytic Epoxidation and Aziridination

The 0.30 M solubility of the derived iodosylarene 3 in chlorinated solvents [1] makes 7a the preferred iodoarene precursor for preparing homogeneous hypervalent iodine(III) oxidants intended for metal-catalyzed oxygen-atom and nitrene-transfer reactions. Researchers developing Mn-, Fe-, or Ru-based oxidation catalysts requiring a soluble, molecular iodosylarene terminal oxidant—rather than heterogeneous PhIO suspensions—should select this compound to ensure reproducible kinetic measurements and avoid mass-transfer artifacts.

Synthesis of Iodyl(V) Reagents for Stoichiometric Sulfide and Alcohol Oxidations

The quantitative conversion of methyl phenyl sulfide to sulfoxide by iodylarene 9 [1] demonstrates that 7a can serve as the entry point to well-defined organoiodine(V) oxidants. Laboratories requiring a non-metallic, stoichiometric oxidant for sulfides, alcohols, or other functional groups can prepare iodylarene 9 from 7a using commercial bleach, offering a cost-effective alternative to Dess–Martin periodinane or IBX for selected transformations.

Building Block for (Tosyliminoiodo)arene Nitrene Precursors

The same iodoarene 7a was converted to 4-trifluoromethyl-2-(tert-butylsulfonyl)-(tosylimino)iodobenzene (4) in 55% yield with a solubility of 0.05 M in CDCl₃ [1]. Research groups investigating metal-catalyzed aziridination or C–H amination using ArINTs-type nitrene precursors benefit from this compound's improved solubility relative to the benchmark PhINTs reagent, which suffers from the same insolubility issues as PhIO.

Structure–Reactivity Studies of Secondary Bonding in Hypervalent Iodine Compounds

The 4:1 regioselectivity in the synthesis of 7a and the distinct NMR signatures of isomers 7a and 7b [1] provide a defined system for investigating how ortho-substituent geometry influences secondary I···O bonding networks. Physical organic chemists studying hypervalent bonding can use isomerically pure 7a as a well-characterized starting point for systematic structural variation, with the electron-withdrawing CF₃ group serving as a sensitive ¹⁹F NMR probe.

Quote Request

Request a Quote for 1-Iodo-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.